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molecular formula C12H9N3O5 B1195992 1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester CAS No. 66148-63-8

1,3-Benzodioxole-5-carboxylic acid, 5-(aminocarbonyl)-1H-imidazol-4-yl ester

Cat. No. B1195992
M. Wt: 275.22 g/mol
InChI Key: DUVZIPJBSDUYLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04260774

Procedure details

To a mixture of 1.27 g of 4-carbamoylimidazolium-5-olate in 42.4 g of 10% aqueous solution of sodium carbonate was added 7.38 g of 3,4-methylenedioxybenzoylchloride in 20 ml of toluene at room temperature. After addition was over, the mixture was stirred for 4 hours. Then the separated crystals were filtered off, washed with water and toluene, dried in vacuo to give 5-carbamoyl-1H-imidazol-4-yl 3,4-methylenedioxybenzoate, m.p. 206.5°-208° C. (dec.).
Quantity
1.27 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.38 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[NH:5][CH:6]=[NH+:7][C:8]=1[O-:9])(=[O:3])[NH2:2].C(=O)([O-])[O-].[Na+].[Na+].[CH2:16]1[O:27][C:26]2[CH:25]=[CH:24][C:20]([C:21](Cl)=[O:22])=[CH:19][C:18]=2[O:17]1>C1(C)C=CC=CC=1>[CH2:16]1[O:27][C:26]2[CH:25]=[CH:24][C:20]([C:21]([O:9][C:8]3[N:7]=[CH:6][NH:5][C:4]=3[C:1](=[O:3])[NH2:2])=[O:22])=[CH:19][C:18]=2[O:17]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
C(N)(=O)C=1NC=[NH+]C1[O-]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Two
Name
Quantity
7.38 g
Type
reactant
Smiles
C1OC=2C=C(C(=O)Cl)C=CC2O1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
FILTRATION
Type
FILTRATION
Details
Then the separated crystals were filtered off
WASH
Type
WASH
Details
washed with water and toluene
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1OC=2C=C(C(=O)OC=3N=CNC3C(N)=O)C=CC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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